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Introduction
Molybdenum-Rhenium (Mo-Re) alloys are a class of refractory materials renowned for their

exceptional high-temperature strength, excellent ductility at low temperatures (the "rhenium

effect"), and good weldability.[1][2] These properties make them indispensable in a wide range

of demanding applications, including aerospace components, nuclear reactors, and high-

temperature furnace parts.[1][2] The continued development of advanced Mo-Re alloys with

tailored properties necessitates a deep understanding of their fundamental physical and

mechanical characteristics. Theoretical modeling, in conjunction with experimental validation,

provides a powerful and cost-effective approach to accelerate the design and optimization of

these high-performance materials.[3][4]

This technical guide provides a comprehensive overview of the theoretical modeling of Mo-Re

alloy properties, with a focus on first-principles calculations, molecular dynamics, and

CALPHAD methodologies. It is intended to serve as a valuable resource for researchers and

scientists in the field of materials science and for professionals involved in the development of

advanced alloys.

Theoretical Modeling Approaches
The prediction of Mo-Re alloy properties relies on a suite of computational techniques that

model the material at different length and time scales. The primary methods employed are
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Density Functional Theory (DFT), Molecular Dynamics (MD), and the Calculation of Phase

Diagrams (CALPHAD) approach.

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure and

properties of materials from first principles.[5][6] It is particularly well-suited for calculating

fundamental properties of Mo-Re alloys at the atomic scale.

Key properties calculated using DFT include:

Thermodynamic Stability: DFT calculations can determine the formation energy of different

Mo-Re alloy compositions and crystal structures, predicting their thermodynamic stability.[7]

[8] For instance, studies have shown that the alloying element Rhenium (Re) preferentially

occupies substitutional positions within the Molybdenum (Mo) lattice.[7]

Electronic Structure: Analysis of the density of states (DOS) reveals the nature of the

bonding between Mo and Re atoms.[7] Hybridization of the d-orbitals of Mo and Re indicates

the formation of strong directional bonds with covalent character, which contributes to the

alloy's high strength.[7]

Mechanical Properties: DFT is used to calculate the elastic constants (Cij) of Mo-Re alloys,

from which other mechanical properties like the bulk modulus (B), Young's modulus (E),

shear modulus (G), and Poisson's ratio (ν) can be derived.[7][9] These calculations provide

insights into the stiffness, strength, and ductility of the alloys.

Molecular Dynamics (MD)
MD simulations are a powerful tool for studying the dynamic behavior of atoms in a material

over time.[10][11][12][13][14] By using interatomic potentials that describe the forces between

atoms, MD can model a wide range of phenomena, including:

Mechanical Deformation: MD simulations can be used to model the response of Mo-Re

alloys to mechanical loading, such as tensile or compressive stress.[15] This allows for the

investigation of deformation mechanisms, including dislocation motion and twinning.
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High-Temperature Behavior: MD is well-suited for simulating the properties of materials at

elevated temperatures, providing insights into phenomena like creep and thermal expansion.

[10][11]

Oxidation and Corrosion: Reactive force fields, such as ReaxFF, can be used in MD

simulations to model the chemical reactions that occur at the surface of Mo-Re alloys in

harsh environments.[10][11]

CALPHAD (Calculation of Phase Diagrams)
The CALPHAD method is a computational approach used to predict the phase diagrams of

multicomponent alloy systems.[4][16][17][18][19] It combines experimental data with

thermodynamic models to establish a self-consistent thermodynamic database for a given

system.[4][16][17] This database can then be used to calculate phase equilibria and

thermodynamic properties for any composition and temperature.[4][16]

For the Mo-Re system, the CALPHAD approach has been successfully used to:

Develop thermodynamic databases that describe the Gibbs energies of the liquid, solid

solution, and intermetallic phases.[16][17]

Model the complex sigma (σ) and chi (χ) intermetallic phases that can form in Mo-Re alloys.

[17]

Predict isothermal sections of the Mo-Re phase diagram, which are in good agreement with

experimental observations.[17]

Data Presentation
The following tables summarize key quantitative data for Mo-Re alloys obtained from both

theoretical calculations and experimental measurements.

Table 1: Calculated Mechanical Properties of Mo-Re Alloys from First-Principles
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Alloy
Composit
ion

Elastic
Constant
s (GPa)

Bulk
Modulus
(B) (GPa)

Shear
Modulus
(G) (GPa)

Young's
Modulus
(E) (GPa)

Poisson's
Ratio (ν)

B/G Ratio

Mo

C11=463,

C12=161,

C44=109

262 126 329 0.31 2.08

Mo127Re1 - 263 127 331 0.31 2.07

Mo53Re1 - 265 128 335 0.31 2.07

Mo15Re1 - 278 138 360 0.30 2.01

Data sourced from first-principles calculations. The B/G ratio is often used as an indicator of

ductility, with a higher value suggesting greater ductility.[7]

Table 2: Experimental Mechanical Properties of Mo-Re Alloys at Various Temperatures
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Alloy
Composition
(wt.%)

Temperature
(K)

Ultimate
Tensile
Strength (MPa)

0.2% Yield
Strength (MPa)

Elongation (%)

Mo-41Re 273 ~950 ~750 ~25

1073 ~500 ~400 ~20

1473 ~200 ~150 ~15

Mo-44.5Re 273 ~1000 ~800 ~25

1073 ~550 ~450 ~20

1473 ~250 ~200 ~15

Mo-47.5Re 273 1053 845 22

1073 ~600 ~500 ~18

1473 ~300 ~250 ~12

Mo-51Re 273 1252 ~950 ~20

1073 ~650 ~550 ~15

1473 ~350 ~300 ~10

Data compiled from experimental studies on powder metallurgy processed sheets.[1][13]

Table 3: Physical Properties of Mo-47.5Re Alloy
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Property Value

Density 13.5 g/cm³

Melting Point 2450 °C

Modulus of Elasticity 365 GPa

Poisson's Ratio 0.285

Shear Modulus 132 GPa

Electrical Resistivity 2.2 x 10⁻⁵ ohm-cm

Thermal Conductivity 36.8 W/m-K

Data for annealed Mo-47.5Re alloy.[20]

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data for

both direct application and for the validation of theoretical models.

Sample Preparation: Powder Metallurgy
Powder metallurgy is a common method for producing Mo-Re alloys.[1][13]

Powder Blending: High-purity molybdenum (-250 mesh) and rhenium (-325 mesh) powders

are blended in the desired weight percentages.[1] The powders are typically shaken and

sieved, followed by V-blending to ensure a homogeneous mixture.[1]

Pressing: The blended powder is pressed into a sheet bar using a hydraulic press at

pressures around 250 MPa.[1]

Sintering: The pressed bars undergo a two-stage sintering process. A pre-sintering step is

performed at approximately 1723 K, followed by a final sintering at a higher temperature,

around 2523 K, in a hydrogen atmosphere for several hours to achieve high density.[1]

Rolling and Annealing: The sintered bars are then subjected to a series of hot-rolling, warm-

rolling, and cold-rolling steps with intermediate annealing cycles to achieve the final desired
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thickness and mechanical properties.[1] Annealing is typically performed at around 1900 K.

[1]

Mechanical Testing: Tensile Testing
Tensile testing is performed to determine the strength and ductility of the Mo-Re alloys.

Specimen Preparation: Tensile test specimens are typically machined from the processed

sheets using electric discharge machining (EDM) to a standard sheet tensile bar geometry.

[1]

Testing Procedure: Tensile tests are conducted in accordance with standards such as ASTM

E8/E8M.[5][21] For high-temperature testing, the tests are carried out in a high-vacuum

environment to prevent oxidation.[1] The load and displacement are recorded continuously

until the specimen fractures.

Data Analysis: From the load-displacement curve, the ultimate tensile strength, 0.2% offset

yield strength, and elongation at break are determined.

Microstructural Characterization
The microstructure of the alloys is characterized to correlate it with the observed mechanical

properties.

X-Ray Diffraction (XRD): XRD is used to identify the phases present in the alloy and to

determine their crystal structure and lattice parameters.[16]

Scanning Electron Microscopy (SEM): SEM is employed to observe the microstructure,

including grain size, phase distribution, and fracture surfaces.[1][3][20] Energy Dispersive X-

ray Spectroscopy (EDS) can be used in conjunction with SEM for elemental analysis.[3]

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the

microstructure, allowing for the observation of dislocations, stacking faults, and nano-scale

precipitates.[1][3]

Visualization of Workflows and Relationships
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The following diagrams, generated using the DOT language, illustrate the logical workflows and

relationships in the theoretical and experimental investigation of Mo-Re alloys.
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Theoretical modeling workflow for Mo-Re alloys.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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